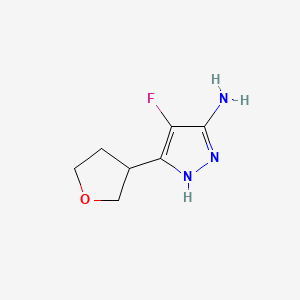
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the oxolane ring: This can be done through nucleophilic substitution reactions where the oxolane ring is introduced via an appropriate leaving group.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of reaction conditions: Temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Scientific Research Applications
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets. The fluoro group and oxolane ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine: Unique due to the presence of both fluoro and oxolane groups.
4-fluoro-3-(hydroxymethyl)pyrazole: Lacks the oxolane ring, making it less complex.
3-(oxolan-3-yl)-1H-pyrazol-5-amine: Lacks the fluoro group, which may affect its reactivity and biological activity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H10FN3O |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-fluoro-5-(oxolan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10FN3O/c8-5-6(10-11-7(5)9)4-1-2-12-3-4/h4H,1-3H2,(H3,9,10,11) |
InChI Key |
HWODSBMRWSQXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=C(C(=NN2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















